

# physical and chemical properties of Methyl 9-octadecynoate

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## Compound of Interest

Compound Name: Methyl octadec-9-ynoate

Cat. No.: B073151

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## In-Depth Technical Guide to Methyl 9-octadecynoate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Methyl 9-octadecynoate, also known by its synonym Methyl stearolate, is a monounsaturated fatty acid methyl ester (FAME) characterized by an 18-carbon chain with a triple bond located at the ninth carbon. Its unique structural feature, the internal alkyne group, imparts distinct chemical reactivity and potential for diverse applications, setting it apart from its more common olefinic and saturated counterparts. This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 9-octadecynoate, along with relevant experimental protocols and an exploration of its potential biological significance, aimed at researchers and professionals in the fields of chemistry and drug development.

### Core Physical and Chemical Properties

Methyl 9-octadecynoate is a liquid at room temperature with a purity typically exceeding 98% when obtained from commercial suppliers.<sup>[1]</sup> While extensive experimental data for some of its physical properties are not readily available in the literature, its fundamental characteristics are summarized below.

Table 1: Physical and Chemical Properties of Methyl 9-octadecynoate

Property	Value	Source(s)
Molecular Formula	C <sub>19</sub> H <sub>34</sub> O <sub>2</sub>	[1]
Molecular Weight	294.47 g/mol	[1]
CAS Number	1120-32-7	[1]
Physical State	Liquid	[1]
Purity	>98%	[1]
Computed XLogP3	7.3	[2]
IUPAC Name	methyl octadec-9-ynoate	[2]
Synonyms	Methyl stearolate, Stearolic acid, methyl ester	[1][2]

Note: Experimental values for density, boiling point, melting point, and specific solubility in various organic solvents are not well-documented in publicly available literature. The computed XLogP3 value suggests high lipophilicity and poor water solubility.

## Chemical Reactivity and Synthesis

The chemical behavior of Methyl 9-octadecynoate is dominated by the reactivity of its internal alkyne triple bond. This functional group serves as a versatile handle for a variety of chemical transformations.

### Key Chemical Reactions

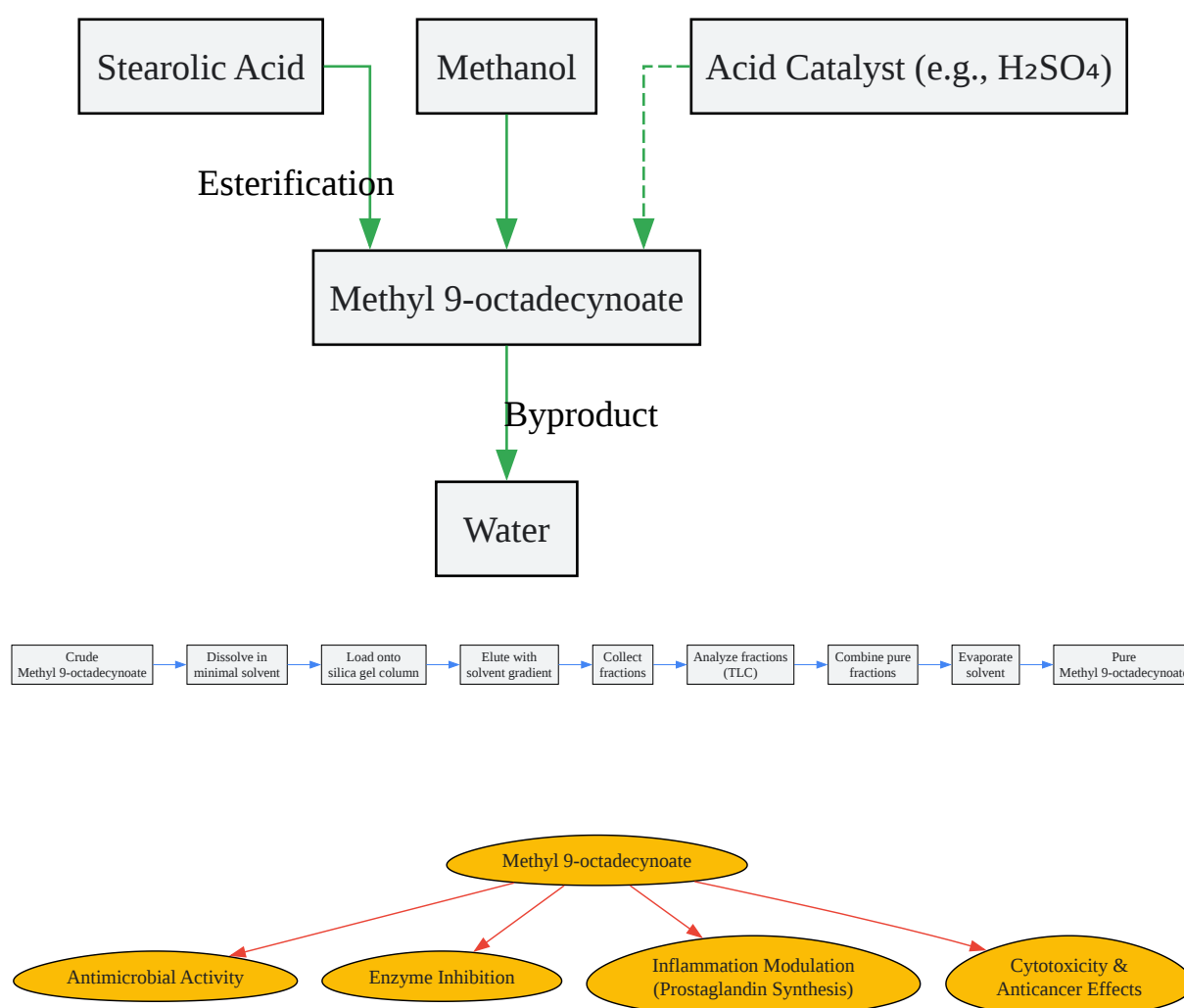
- **Hydrogenation:** The triple bond can be partially reduced to a cis- or trans-alkene or fully hydrogenated to the corresponding saturated fatty acid methyl ester, methyl stearate. The choice of catalyst and reaction conditions dictates the outcome. For instance, catalytic hydrogenation of fatty acid methyl esters can be carried out using copper-chromium catalysts under pressure.[3]
- **Oxidation:** Ozonolysis of the alkyne can lead to the formation of carboxylic acids. For example, ozonolysis of stearolic acid (the carboxylic acid precursor) yields 9,10-dioxostearic acid.[4]

- **Cycloaddition Reactions:** The alkyne can participate in various cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, to form cyclic compounds. These reactions are powerful tools for constructing complex molecular architectures.

## Synthesis of Methyl 9-octadecynoate

A common synthetic route to Methyl 9-octadecynoate involves the esterification of stearolic acid. Stearolic acid itself can be synthesized from oleic acid via bromination of the double bond followed by a double dehydrobromination to introduce the triple bond.[4]

Diagram 1: Synthesis of Methyl 9-octadecynoate from Stearolic Acid



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